molecular formula C6H9ClN2O B1446392 4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride CAS No. 1864051-65-9

4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride

Cat. No. B1446392
M. Wt: 160.6 g/mol
InChI Key: AXVFGSQIBOVHRY-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride is a heterocyclic compound with the chemical formula C6H8N2O·HCl. It is also known by its IUPAC name: 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine hydrochloride . This compound has a molecular weight of approximately 160.6 g/mol .


Physical And Chemical Properties Analysis

  • Physical Form : The compound typically exists as a powder .

Scientific Research Applications

Synthesis and Structural Investigations

  • Synthesis Techniques : Oxazolo[5,4-b]pyridines, closely related to 4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride, can be synthesized by heating specific compounds like iminophosphoranes and alkylideneoxazol-5(4H)-ones. This process may yield various products depending on the reaction conditions (Gelmi et al., 1992).
  • Cyclisation Reactions : The compound is involved in cyclisation reactions leading to the formation of different structures like benzo[d]oxazole-2-carbonitrile and oxazolo[4,5-b]pyridine-2-carbonitrile, suggesting its versatility in chemical transformations (Kalogirou et al., 2015).
  • Structural Analysis : Structural investigations of related compounds, including the use of two-dimensional NMR spectra, theoretical calculations, and X-ray crystallography, contribute to understanding the complex structural dynamics of such compounds (Forfar et al., 1999).

Chemical Properties and Reactivity

  • Chemical and Physical Properties : Bicyclic systems with one bridgehead nitrogen atom, including oxazolo[4,5-b]pyridines, display a range of chemical and physical properties, reactivity, and synthesis methods, emphasizing their potential in organic and medicinal chemistry (Couty & Evano, 2008).
  • Molecular Modeling and Antimicrobial Activity : Molecular modeling and antimicrobial activity studies of oxazolo[4,5-b]pyridine derivatives have demonstrated significant biological activity against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Celik et al., 2021).

Applications in Organic Synthesis

  • Regioselective Metalation and Ligand Synthesis : The regioselective metalation of oxazolo[4,5-b]pyridin-2(3H)-one and its application in synthesizing corticotropin-releasing factor1 receptor ligands demonstrate its utility in preparing complex organic compounds (Hartz et al., 2005).

Photophysical and Vibrational Analysis

  • Fluorescence Properties : Studies on the fluorescence properties of derivatives based on the oxazolo[4,5-b]pyridine ring indicate their potential as bases forming fluorescing cations, relevant for photophysical applications (Mac et al., 2007).
  • Vibrational Spectroscopy : The temperature dependence of IR and Raman spectra of certain oxazolo[4,5-c]pyridine derivatives highlights their complex vibrational dynamics, which is valuable for understanding their structural properties (Dymińska et al., 2017).

Safety And Hazards

  • Pictograms : The compound is labeled with the GHS07 pictogram, indicating a warning .
  • Hazard Statements : It may cause skin and eye irritation (H315, H319) and respiratory irritation (H335) .
  • MSDS : The Material Safety Data Sheet (MSDS) provides detailed safety information .

properties

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-2-7-3-5-4-8-9-6(1)5;/h4,7H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVFGSQIBOVHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1ON=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride

CAS RN

1864051-65-9
Record name 4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride
Reactant of Route 2
4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride
Reactant of Route 3
4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride
Reactant of Route 4
4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride
Reactant of Route 5
4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride
Reactant of Route 6
4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride

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